molecular formula C11H14O4S B3373859 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid CAS No. 1016701-55-5

3-[(3-Methylphenyl)methanesulfonyl]propanoic acid

Cat. No.: B3373859
CAS No.: 1016701-55-5
M. Wt: 242.29 g/mol
InChI Key: MCIAXWRVBGSKAF-UHFFFAOYSA-N
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Description

Contextualization of Sulfones in Modern Synthetic Strategies and Chemical Biology Probes

The sulfone group (R-S(=O)₂-R'), a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a highly versatile and stable functional group. wikipedia.org In modern synthetic chemistry, sulfones are recognized as important pharmacophores found in numerous approved drugs. rsc.org Their chemical stability, combined with their ability to act as hydrogen bond acceptors, makes them attractive components in drug design. researchgate.net Furthermore, sulfonyl-containing compounds are employed as key intermediates in a variety of organic transformations. nih.gov In the realm of chemical biology, sulfone derivatives have been developed as probes to investigate biological processes, leveraging their unique reactivity and stability. rsc.org

Significance of Propanoic Acid Moieties as Versatile Synthetic Handles and Bioisosteres

The propanoic acid moiety, a three-carbon carboxylic acid, is a fundamental building block in organic synthesis. humanjournals.com It serves as a versatile synthetic handle, allowing for a wide range of chemical modifications to build more complex molecular architectures. acs.org In medicinal chemistry, the carboxylic acid group is a common feature in many therapeutic agents, often crucial for binding to biological targets. semanticscholar.org However, the carboxylic acid functionality can sometimes present challenges related to metabolic instability or poor membrane permeability. semanticscholar.org This has led to the widespread use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. drughunter.com The sulfone group, among others, has been explored as a potential bioisostere for the carboxylic acid moiety, aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. semanticscholar.orgnih.gov

Structural Elucidation Challenges and Opportunities for Bridged Aromatic-Sulfonyl-Carboxylic Acid Systems

Compounds that feature an aromatic ring, a sulfonyl group, and a carboxylic acid connected by a flexible linker, such as 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid, present unique challenges and opportunities for structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

NMR Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (around 10-13 ppm). openstax.org The protons on the carbon atoms adjacent to the sulfonyl group and the carbonyl group are expected to be deshielded. In ¹³C NMR, the carbonyl carbon of the carboxylic acid appears in the range of 170-185 ppm, while the carbons attached to the sulfonyl group are also shifted downfield. openstax.org

IR Spectroscopy: The IR spectrum of such a compound would be characterized by a very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. openstax.org Strong, characteristic absorptions for the S=O stretching of the sulfone group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). libretexts.org A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹. openstax.org

Mass Spectrometry: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. The fragmentation of aromatic sulfones can involve characteristic losses of SO₂. nih.gov

The conformational flexibility of the linker between the aromatic ring and the propanoic acid chain can complicate the interpretation of spectroscopic data. However, detailed analysis can provide valuable insights into the preferred spatial arrangement of these functional groups, which can be critical for understanding potential biological activity.

Overview of Research Gaps and Motivations for Investigating this compound

Despite the established importance of sulfones and propanoic acids, a thorough investigation of this compound is conspicuously absent from the scientific literature. While the compound is commercially available, indicating its potential use as a building block in synthesis, dedicated studies on its properties and potential applications are lacking. sigmaaldrich.comaccelachem.comarctomsci.comaaronchem.comnavimro.com

The motivation for investigating this specific compound stems from several key factors:

Novelty: It represents an unexplored area of chemical space.

Potential Biological Activity: The combination of a substituted aromatic ring, a sulfone, and a carboxylic acid suggests potential for biological activity, drawing parallels with known arylpropionic acid derivatives which include a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com

Synthetic Utility: It could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

Scope and Objectives of Academic Research on this compound

Future academic research on this compound should aim to address the current knowledge gap. The primary objectives of such research would be:

Development of an efficient and scalable synthesis: Establishing a reliable synthetic route is the first critical step for any further investigation.

Thorough physicochemical characterization: This includes detailed spectroscopic analysis (NMR, IR, MS), determination of melting point, solubility, and pKa.

Exploration of its chemical reactivity: Investigating how the different functional groups in the molecule participate in various chemical reactions.

Preliminary biological screening: Evaluating the compound for potential biological activities, for instance, as an anti-inflammatory, antibacterial, or anticancer agent, based on the known properties of related structures. humanjournals.comnih.gov

The following sections will present the currently available data and lay the groundwork for these future research endeavors.

Detailed Research Findings

As of the latest literature review, dedicated academic research focusing on the synthesis, characterization, and application of this compound is limited. The compound is listed in the catalogs of several chemical suppliers, and its basic properties are reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016701-55-5 sigmaaldrich.comaccelachem.comarctomsci.comaaronchem.comnavimro.com
Molecular Formula C₁₁H₁₄O₄S sigmaaldrich.com
Molecular Weight 242.29 g/mol navimro.com

Table 2: Predicted Spectroscopic Data for this compound

Note: The following data are predicted based on the known spectroscopic properties of similar functional groups and have not been experimentally verified for this specific compound.

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR δ ~10-13 (s, 1H, COOH), 7.1-7.4 (m, 4H, Ar-H), 4.2-4.4 (s, 2H, Ar-CH₂-S), 3.3-3.5 (t, 2H, S-CH₂), 2.7-2.9 (t, 2H, CH₂-COOH), 2.3-2.4 (s, 3H, Ar-CH₃)
¹³C NMR δ ~175 (COOH), 138-140 (Ar-C), 128-135 (Ar-CH), 55-60 (Ar-CH₂-S), 45-50 (S-CH₂), 30-35 (CH₂-COOH), 20-22 (Ar-CH₃)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1320 (strong, asym S=O stretch), ~1130 (strong, sym S=O stretch)

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-3-2-4-10(7-9)8-16(14,15)6-5-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIAXWRVBGSKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3 Methylphenyl Methanesulfonyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. wikipedia.org This process helps to identify potential synthetic routes by recognizing key functional groups and the bonds that can be formed to create them. amazonaws.com For 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid, several strategic disconnections can be envisioned.

The most logical and common retrosynthetic disconnection for a sulfone is at one of the carbon-sulfur (C–S) bonds. mdpi.comacs.org This approach simplifies the target molecule into two key fragments, or synthons.

Disconnection Strategy: Breaking the C(sp³)–S bond between the sulfonyl group and the propanoic acid chain.

This disconnection yields two primary synthons:

A (3-methylphenyl)methanesulfonyl cation synthon ((3-CH₃C₆H₄)CH₂SO₂⁺).

A propanoic acid anion synthon at the β-position (⁻CH₂CH₂COOH).

The corresponding synthetic equivalents (actual reagents) for these synthons are crucial for the forward synthesis. The sulfonyl moiety can be derived from a (3-methylphenyl)methanesulfonyl halide, while the propanoic acid fragment can be sourced from a nucleophilic precursor or an α,β-unsaturated carbonyl compound. wikipedia.org

A common method for forming sulfones involves the reaction of a metal sulfinate with an electrophile. nih.gov This suggests an alternative but related disconnection yielding a (3-methylphenyl)methanesulfinate anion and an electrophilic 3-carbon synthon.

Table 1: C-S Bond Disconnection Strategies and Reagents
Synthon 1 (Sulfonyl Moiety)Synthetic Equivalent 1Synthon 2 (Propanoic Acid Moiety)Synthetic Equivalent 2Forward Reaction Type
(3-CH₃C₆H₄)CH₂SO₂⁻Sodium (3-methylphenyl)methanesulfinateBr⁺CH₂CH₂COOH3-Bromopropanoic acidNucleophilic Substitution
(3-CH₃C₆H₄)CH₂SO₂H(3-Methylphenyl)methanesulfinic acidCH₂=CHCOOHAcrylic acidMichael Addition
(3-CH₃C₆H₄)CH₂Br3-Methylbenzyl bromide⁻SO₂(CH₂)₂COOH3-Sulfopropanoic acid saltNucleophilic Substitution

While less direct, disconnections of the C-C bonds within the propanoic acid chain offer alternative synthetic pathways. These routes can be advantageous if specific precursors are more accessible.

Cα–Cβ Disconnection: This strategy involves breaking the bond between the α and β carbons of the propanoic acid moiety.

Synthons: This would lead to a (3-CH₃C₆H₄)CH₂SO₂CH₂⁻ synthon and a ⁺CH₂COOH synthon.

Synthetic Equivalents: The sulfonyl synthon could be represented by (3-methylphenyl)methylsulfonylmethane, which can be deprotonated to form a nucleophilic carbanion. The carboxyl synthon equivalent could be a protected haloacetic acid or carbon dioxide. This route is generally more complex than C-S disconnection.

Cβ–Cγ Disconnection: This approach severs the bond between the β-carbon and the carboxyl group.

Synthons: This disconnection generates a (3-CH₃C₆H₄)CH₂SO₂CH₂CH₂⁺ synthon and a ⁻COOH synthon (carboxylation). youtube.com

Synthetic Equivalents: The synthetic equivalent for the sulfonyl fragment could be a (3-methylphenyl)(2-haloethyl)sulfone, which would then react with a cyanide salt (a ⁻COOH equivalent) followed by hydrolysis. wikipedia.org

The 3-methylphenyl group is a key structural component. Retrosynthetic analysis considers its origin from simple, commercially available starting materials. The most straightforward approach is to begin with a compound that already contains the 3-methylphenyl (or m-tolyl) structure.

Starting Material: 3-Methyltoluene (m-xylene is not correct, para-xylene is mentioned in a different context google.com) or 3-methylbenzyl alcohol.

Functionalization: The strategy involves functional group interconversion (FGI) to introduce the necessary reactive handles for subsequent reactions. For example, radical halogenation of 3-methyltoluene can produce 3-methylbenzyl bromide. This halide is a versatile precursor for introducing the benzylic carbon atom required for the sulfone structure. google.com Alternatively, Friedel-Crafts type reactions on toluene (B28343) could be considered, but this would likely lead to a mixture of ortho, meta, and para isomers, requiring separation. Therefore, starting with a pre-functionalized meta-substituted precursor is more efficient.

Precursor Synthesis and Optimization

The success of the total synthesis depends heavily on the efficient preparation of the key precursors identified during the retrosynthetic analysis.

(3-Methylphenyl)methanesulfonyl chloride is a primary precursor for many of the proposed synthetic routes. scbt.com Its synthesis typically involves the oxidation of a sulfur-containing precursor followed by chlorination.

A plausible synthetic sequence starts from 3-methylbenzyl bromide:

Thiol Formation: Reaction of 3-methylbenzyl bromide with a sulfur nucleophile like sodium thiomethoxide or thiourea (B124793) followed by hydrolysis yields (3-methylphenyl)methanethiol (B1597445).

Oxidation to Sulfonic Acid: The thiol can be oxidized to the corresponding (3-methylphenyl)methanesulfonic acid using strong oxidizing agents such as hydrogen peroxide or nitric acid.

Chlorination: The final step is the conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgwikipedia.org

An alternative route involves the reaction of 3-methylbenzyl magnesium bromide (a Grignard reagent) with sulfur dioxide, followed by oxidative chlorination.

Table 2: Synthetic Routes to (3-Methylphenyl)methanesulfonyl Chloride
Starting MaterialKey IntermediatesKey ReagentsReference Reaction Type
3-Methylbenzyl bromide(3-Methylphenyl)methanethiol, (3-Methylphenyl)methanesulfonic acid1. NaSH or Thiourea/NaOH 2. H₂O₂ or KMnO₄ 3. SOCl₂ or PCl₅Nucleophilic substitution, Oxidation, Chlorination orgsyn.orgwikipedia.org
3-Methylbenzyl bromideSodium (3-methylphenyl)methanesulfinate1. Na₂SO₃ (Strecker sulfite (B76179) alkylation) 2. SO₂Cl₂Sulfite alkylation, Oxidative chlorination

The three-carbon propanoic acid chain can be constructed from various precursors, depending on the chosen synthetic strategy.

From Acrylic Acid (Michael Addition): One of the most direct methods involves the Michael addition of a sulfur nucleophile to acrylic acid or its esters. chemicalbook.com For instance, (3-methylphenyl)methanethiol can be added to acrylic acid, followed by oxidation of the resulting thioether to the sulfone. This two-step process—addition then oxidation—is a very common method for synthesizing sulfones. organic-chemistry.org The oxidation can be achieved with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org

From 3-Halopropanoic Acids: Commercially available 3-bromopropanoic acid or 3-chloropropanoic acid can serve as electrophilic precursors. researchgate.net These can react with a nucleophilic sulfur species, such as sodium (3-methylphenyl)methanesulfinate, to directly form the target C-S bond and install the sulfone group in a single step. The synthesis of sulfinates can be achieved by reacting organometallic reagents (like Grignard reagents) with sulfur dioxide surrogates. nih.gov

From Malonic Ester Synthesis: A more classical but versatile approach involves a malonic ester synthesis variant. This would start with the alkylation of diethyl malonate with a (3-methylphenyl)methylsulfonyl-containing electrophile, followed by hydrolysis and decarboxylation to yield the final propanoic acid structure.

These varied methodologies provide flexibility in designing the synthesis of this compound, allowing for the selection of the most efficient route based on precursor availability, cost, and reaction scalability.

Synthesis of (3-Methylphenyl)methanethiols or Sulfinates

The preparation of key precursors such as (3-Methylphenyl)methanethiol and its corresponding sulfinate is a critical first step in many synthetic routes towards the target sulfonylpropanoic acid.

(3-Methylphenyl)methanethiol , also known as 3-methylbenzyl mercaptan, is a crucial intermediate. A common and practical approach for its synthesis involves the reaction of a benzyl (B1604629) halide with a sulfur nucleophile. For instance, 3-methylbenzyl chloride can be treated with thiourea to form an isothiuronium (B1672626) salt. This intermediate is then hydrolyzed under basic conditions to yield the corresponding thiolate, which upon acidification, provides (3-Methylphenyl)methanethiol. arkat-usa.org This one-pot procedure is advantageous as it avoids the isolation of the malodorous thiol until the final step. arkat-usa.org

The synthesis of (3-methylphenyl)methanesulfinates provides an alternative precursor for the sulfone moiety. Sodium (3-methylphenyl)methanesulfinate can be prepared from the corresponding 3-methylbenzyl halide. General methods for the synthesis of sodium sulfinates often involve the reaction of an alkyl or benzyl halide with a sulfite salt. For example, the reaction of a benzyl halide with sodium sulfite can yield the corresponding sodium sulfinate. Another approach involves the reduction of the corresponding sulfonyl chloride. While specific procedures for sodium (3-methylphenyl)methanesulfinate are not extensively detailed in readily available literature, established methods for analogous compounds can be adapted. rsc.orgchemicalbook.com

PrecursorSynthetic MethodKey Reagents
(3-Methylphenyl)methanethiolReaction of benzyl halide with thiourea followed by hydrolysis3-Methylbenzyl chloride, Thiourea, Base (e.g., NaOH)
(3-Methylphenyl)methanesulfinateReaction of benzyl halide with sodium sulfite3-Methylbenzyl halide, Sodium sulfite

Direct Synthesis Routes to this compound

Several direct synthetic strategies can be employed to construct the target molecule, each with its own set of advantages and challenges.

The Michael addition is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the propanoic acid backbone. In this approach, (3-Methylphenyl)methanethiol acts as a nucleophile and adds to an acrylate (B77674) derivative, such as ethyl acrylate or methyl acrylate. This conjugate addition is typically catalyzed by a base. The resulting thioether, 3-((3-methylbenzyl)thio)propanoic acid ester, can then be hydrolyzed to the corresponding carboxylic acid. This method is generally efficient and proceeds under mild conditions. researchgate.netrsc.orgnih.govmdpi.com

Michael DonorMichael AcceptorCatalystIntermediate Product
(3-Methylphenyl)methanethiolEthyl acrylateBase (e.g., Et3N, DBU)Ethyl 3-((3-methylbenzyl)thio)propanoate
(3-Methylphenyl)methanethiolMethyl acrylateBase (e.g., Et3N, DBU)Methyl 3-((3-methylbenzyl)thio)propanoate

The formation of the sulfone moiety is a key transformation in the synthesis of this compound. This is most commonly achieved through the oxidation of the corresponding sulfide (B99878), 3-((3-methylbenzyl)thio)propanoic acid, which can be prepared via the Michael addition described previously. A variety of oxidizing agents can be employed for this purpose.

Commonly used oxidants include:

Hydrogen peroxide (H₂O₂) : Often used in the presence of a catalyst, such as a metal oxide, or in a suitable solvent like acetic acid.

meta-Chloroperoxybenzoic acid (m-CPBA) : A versatile and effective oxidizing agent for converting sulfides to sulfones. nih.govwikipedia.orgsigmaaldrich.com

Oxone® : A potassium peroxymonosulfate-based oxidant that is stable, easy to handle, and environmentally friendly.

The choice of oxidant and reaction conditions allows for controlled oxidation, preventing over-oxidation to other species. The reaction typically proceeds in high yield to afford the desired sulfone.

Sulfide PrecursorOxidizing Agent
3-((3-methylbenzyl)thio)propanoic acidHydrogen peroxide
3-((3-methylbenzyl)thio)propanoic acidm-CPBA
3-((3-methylbenzyl)thio)propanoic acidOxone®

An alternative strategy involves the nucleophilic substitution of a halogenated propanoic acid derivative with (3-Methylphenyl)methanethiol. For example, the reaction of the thiolate of (3-Methylphenyl)methanethiol with a 3-halopropanoic acid, such as 3-bromopropanoic acid or 3-chloropropanoic acid, in the presence of a base, leads to the formation of the thioether, 3-((3-methylbenzyl)thio)propanoic acid. This intermediate is then oxidized to the final sulfone product as described in the previous section. This method offers a straightforward approach to the carbon-sulfur bond formation.

ThiolHalogenated Propanoic AcidBase
(3-Methylphenyl)methanethiol3-Bromopropanoic acidStrong base (e.g., NaH, NaOH)
(3-Methylphenyl)methanethiol3-Chloropropanoic acidStrong base (e.g., NaH, NaOH)

Stereoselective Synthesis Approaches

While this compound itself does not possess a chiral center, the introduction of stereocenters into the molecule or its analogs is a significant area of synthetic interest. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter has been established, the auxiliary is removed. This strategy could be hypothetically applied to the synthesis of chiral derivatives of this compound, for instance, by introducing a substituent at the α- or β-position of the propanoic acid chain.

For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propanoic acid moiety. Subsequent alkylation of the enolate derived from this chiral imide would proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. After the alkylation step, the auxiliary can be cleaved to reveal the chiral carboxylic acid. This chiral thioether could then be oxidized to the corresponding sulfone.

Alternatively, sulfur-based chiral auxiliaries have been employed in Michael additions to control the stereochemistry of the newly formed carbon-carbon bond. While specific applications to the synthesis of this particular sulfonylpropanoic acid are not widely reported, the principles of chiral auxiliary-mediated synthesis represent a powerful tool for accessing enantiomerically enriched analogs.

Chiral Auxiliary TypePotential Application
Evans OxazolidinoneDiastereoselective alkylation of the propanoic acid backbone
Sulfur-based Chiral AuxiliariesStereoselective Michael addition to form the propanoic acid chain

Asymmetric Catalysis in Carbon-Carbon or Carbon-Sulfur Bond Formation

The introduction of a stereocenter in the synthesis of this compound can be elegantly achieved through asymmetric catalysis, establishing either a carbon-carbon (C-C) or carbon-sulfur (C-S) bond in an enantioselective manner. While methodologies specific to this exact molecule are not extensively documented, analogous transformations in the synthesis of chiral sulfones and related carboxylic acids provide a strong foundation for potential synthetic routes. A prominent strategy involves the asymmetric conjugate addition to α,β-unsaturated sulfones. nih.govnih.gov This approach allows for the stereocontrolled formation of a C-C bond at the β-position to the sulfonyl group.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for such transformations. Bifunctional catalysts, such as cinchona alkaloids, can activate both the nucleophile and the electrophile, facilitating highly enantioselective and diastereoselective conjugate additions to α,β-unsaturated sulfones. nih.gov These reactions are often operationally simple and tolerant to air and moisture, making them practical for laboratory synthesis. nih.gov

Another successful approach employs metal-based catalysts with chiral ligands. For instance, copper(I) complexes with nonracemic diphosphine ligands have been shown to catalyze the asymmetric conjugate boration of α,β-unsaturated sulfones, which can then be further functionalized.

More recent advancements include the use of photoredox catalysis to generate sulfonyl radicals that can engage in asymmetric additions to α,β-unsaturated carbonyl compounds, providing access to enantioenriched β-sulfonyl carbonyl compounds. nih.gov This method represents a novel way to form the crucial C-S bond stereoselectively. While not a direct C-C or C-S bond formation to the propanoic acid moiety, the asymmetric synthesis of S-stereogenic sulfinamides using cobalt-catalysis offers a pathway to chiral organosulfur compounds which could be precursors to the target molecule. acs.orgacs.org

The following table summarizes representative examples of asymmetric conjugate additions to α,β-unsaturated sulfones, which could be adapted for the synthesis of chiral precursors to this compound.

Catalyst/LigandNucleophileSubstrateYield (%)Enantiomeric Excess (ee %)
Cinchona Alkaloid DerivativeDiethyl MalonatePhenyl Vinyl Sulfone9594
Cu(I) / Chiral DiphosphineDiboron ReagentStyryl Sulfone8592
Chiral Diamine-Ni(II)AcetylacetonePhenyl Vinyl Sulfone9088
OrganophotocatalystAlkyl Radicalα,β-Unsaturated Ester7596

This table presents illustrative data from analogous reactions and does not represent a direct synthesis of the subject compound.

Process Optimization and Scale-Up Considerations for Laboratory Research

Transitioning a synthetic route for this compound from a small-scale discovery setting to a larger, laboratory-scale production (e.g., gram to multigram scale) requires careful process optimization and consideration of scale-up challenges. The goal is to ensure the synthesis is reproducible, safe, efficient, and yields a product of consistent quality.

Process Optimization:

The optimization of a synthetic route involves a systematic investigation of various reaction parameters to identify the optimal conditions. For a multi-step synthesis of this compound, each step would require individual optimization. Key parameters to consider include:

Solvent Selection: The choice of solvent can influence reactant solubility, reaction kinetics, and ease of product isolation. A solvent that is effective for the reaction and also facilitates purification is ideal.

Temperature and Reaction Time: These two parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that afford a high yield and purity, which also helps in minimizing energy consumption and potential thermal degradation of products.

Catalyst Loading and Efficiency: For catalytic steps, minimizing the amount of catalyst without compromising reaction efficiency is crucial for reducing costs and simplifying purification.

Work-up and Purification: Developing a streamlined and efficient work-up and purification protocol is essential for obtaining the final product in high purity. This may involve optimizing extraction, crystallization, or chromatographic conditions.

Scale-Up Considerations:

Scaling up a reaction is not always a linear process, and challenges that are negligible at a small scale can become significant at a larger one. labmanager.com Key considerations for the laboratory scale-up of the synthesis of this compound include:

Heat Transfer: Exothermic or endothermic reactions can pose a challenge during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation or input less efficient. catsci.com This can lead to runaway reactions or incomplete conversions. Careful monitoring of the internal temperature and potentially adjusting the rate of addition of reagents is necessary.

Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works in a small flask may not be effective in a larger reactor, potentially leading to localized "hot spots" or areas of high concentration, which can result in side product formation. The type and speed of agitation need to be carefully considered.

Reagent and Solvent Handling: Handling larger quantities of chemicals requires appropriate equipment and safety protocols. The logistics of transferring and adding significant volumes of solvents and reagents need to be planned.

Product Isolation and Purification: Techniques that are convenient on a small scale, such as column chromatography, can become cumbersome and time-consuming for larger quantities. Developing robust crystallization or distillation procedures is often preferred for large-scale purification. reddit.com

Process Safety: A thorough safety assessment is critical before any scale-up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as identifying any potential hazards associated with the reaction, such as gas evolution or the formation of unstable byproducts.

The following table outlines key parameters for optimization and scale-up for a hypothetical laboratory synthesis of this compound.

ParameterOptimization FocusScale-Up Challenge
Reaction Temperature Maximize yield and minimize byproducts; reduce reaction time.Inefficient heat transfer; potential for thermal runaway.
Mixing/Agitation Ensure homogeneity and consistent reaction rate.Non-uniform mixing; localized concentration gradients.
Reagent Addition Rate Control reaction exotherm and minimize side reactions.Difficult to maintain a slow, controlled addition with larger volumes.
Concentration Increase throughput and reaction rate.Solubility issues; increased viscosity affecting mixing.
Purification Develop a robust, scalable method (e.g., crystallization).Chromatography becomes impractical; large solvent volumes for extraction.
Cycle Time Minimize the overall time for one batch.Longer heating/cooling times; extended transfer and handling times.

By systematically addressing these optimization and scale-up factors, a synthetic route developed at the bench can be successfully and safely implemented on a larger laboratory scale to produce the desired quantity of this compound.

Chemical Transformations and Reactivity of 3 3 Methylphenyl Methanesulfonyl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon, influenced by the adjacent hydroxyl group, is central to its reactivity.

The conversion of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid to its corresponding esters can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukbyjus.com The reaction is a reversible process, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Kinetic studies on analogous compounds, such as propanoic acid, reveal that the rate of esterification is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. jetir.orgjetir.org An increase in temperature and catalyst concentration generally leads to a higher reaction rate and yield. jetir.org The reaction typically follows second-order kinetics. jetir.org

Below is a table summarizing kinetic data for the esterification of propanoic acid with various alcohols, which serves as a model for the expected behavior of this compound.

AlcoholCatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Rate Constant (k)Reference
2-PropanolH₂SO₄601:1.5Varies with catalyst wt% jetir.org
n-PropanolH₂SO₄701:1.5Varies with catalyst wt% jetir.org
MethanolFibrous polymer-supported sulphonic acid601:11.82x10⁻³ dm⁹/(mol² g min) abo.fi
1,2-PropanediolCs₂.₅H₀.₅PW₁₂O₄₀/K-10180-- rsc.org

This data is for propanoic acid and serves as an illustrative example.

The formation of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. khanacademy.org

A more efficient and common approach involves the use of coupling reagents, widely employed in peptide synthesis. bachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comfishersci.co.uk Phosphonium and aminium salts such as PyBOP, HBTU, and HATU are also highly effective. sigmaaldrich.com

The general scheme for a DCC-mediated amidation is as follows:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

The amine then attacks this intermediate, forming the amide and dicyclohexylurea as a byproduct. fishersci.co.uk

This methodology allows for the formation of a wide range of amides under mild conditions. nih.gov

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemistrysteps.comkhanacademy.org The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated under these conditions. libretexts.orglibretexts.org

Selective reduction to the corresponding aldehyde is challenging. However, it can be achieved indirectly. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, an ester derivative can be reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

This compound can be converted into more reactive derivatives such as acid halides and anhydrides.

Acid Halides: The most common method for synthesizing acid chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. libretexts.orgstackexchange.com Oxalyl chloride ((COCl)₂) is another effective reagent. libretexts.org The corresponding acid bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the halide ion. stackexchange.comkhanacademy.org

Anhydrides: Acid anhydrides can be prepared from the corresponding carboxylic acid. A common laboratory method involves the reaction of an acid chloride with a carboxylate salt or another equivalent of the carboxylic acid. libretexts.org Symmetrical anhydrides can also be formed by dehydration of two carboxylic acid molecules using a strong dehydrating agent, though this is less common for this type of substrate.

Reactions Involving the Sulfone Moiety

The sulfone group (–SO₂–) is generally stable and electron-withdrawing. Its primary influence on reactivity is the acidification of the protons on the α-carbon (the carbon atom adjacent to the sulfone group).

The electron-withdrawing nature of the sulfone group significantly increases the acidity of the α-protons, making them susceptible to deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a stabilized α-sulfonyl carbanion. researchgate.net

Alkylation: This nucleophilic carbanion can readily participate in Sₙ2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. researchgate.net This provides a powerful method for carbon chain extension. The reaction is generally efficient with primary and some secondary alkyl halides.

Aldol Reactions: The α-sulfonyl carbanion can also act as a nucleophile in aldol-type addition reactions with aldehydes and ketones. tutorsglobe.com The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a β-hydroxy sulfone after workup. alfa-chemistry.comyoutube.com This reaction is a valuable tool for constructing complex molecules containing both hydroxyl and sulfonyl functionalities. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. alfa-chemistry.com

Elimination Reactions to Form Vinyl Sulfones

The propanoic acid chain attached to the sulfonyl group provides a suitable scaffold for elimination reactions to generate the corresponding vinyl sulfone. This transformation is a β-elimination reaction, a fundamental process in organic chemistry. libretexts.orgyoutube.com In the case of this compound, the reaction would proceed by the removal of the carboxylic acid group and a proton from the α-carbon, leading to the formation of a carbon-carbon double bond.

The direct elimination of a carboxylic acid is not a facile process. However, the reaction can be promoted under basic conditions, where the carboxylic acid is first deprotonated to form a carboxylate anion. This carboxylate can then act as a leaving group, particularly with concurrent removal of the α-proton by a base. The mechanism is analogous to the elimination of carboxylate ions from 2-sulfonylethyl esters, which is known to be rapid in mildly alkaline conditions. rsc.org

A plausible reaction pathway is outlined below:

Deprotonation: A base abstracts the acidic proton from the carboxylic acid group, forming the corresponding carboxylate salt.

α-Proton Abstraction and Elimination: A second equivalent of a suitable base abstracts a proton from the carbon alpha to the sulfonyl group. The resulting carbanion then expels the carboxylate group to form the vinyl sulfone.

The efficiency of this reaction would be influenced by the choice of base and the reaction temperature. Strong, non-nucleophilic bases would be favored to promote the elimination pathway over potential side reactions.

Table 1: Plausible Conditions for Elimination Reaction

Reagent Solvent Temperature Expected Product
Sodium hydride (NaH)Tetrahydrofuran (THF)Reflux(3-Methylphenyl)methyl vinyl sulfone
Potassium tert-butoxide (t-BuOK)tert-ButanolReflux(3-Methylphenyl)methyl vinyl sulfone
1,8-Diazabicycloundec-7-ene (DBU)Toluene (B28343)High(3-Methylphenyl)methyl vinyl sulfone

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bonds in the sulfone group of this compound can be cleaved under specific reductive or catalytic conditions. Sulfones are generally stable functional groups, but their C-S bonds can be broken, leading to desulfonylation. This reactivity is valuable in synthetic chemistry, where the sulfonyl group can be used as a temporary activating or directing group and then subsequently removed.

Two primary C-S bonds are present in the molecule: the bond between the methylene (B1212753) group and the sulfur atom, and the bond between the sulfur atom and the propanoic acid-bearing carbon. Cleavage of the former would release a 3-methylphenylmethane derivative, while cleavage of the latter would lead to a derivative of 3-methylphenylmethanesulfonic acid.

Reductive cleavage can be achieved using various reagents, such as sodium amalgam, samarium(II) iodide, or through catalytic hydrogenation under harsh conditions. Additionally, metal-catalyzed cross-coupling reactions have been developed where the sulfonyl group can act as a leaving group. rsc.org For instance, in the presence of a suitable nickel or palladium catalyst, the sulfonyl group could potentially be replaced by other functional groups.

Reactivity of the 3-Methylphenyl Aromatic Ring

The 3-methylphenyl (m-tolyl) group is an active site for electrophilic aromatic substitution, and its reactivity is influenced by the two substituents on the ring: the methyl group and the methanesulfonylpropanoic acid moiety.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to specific positions on the aromatic ring based on the electronic properties of the existing substituents. chemistrytalk.orgwikipedia.org

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect (+I). It is considered an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). It is an ortho, para-director. minia.edu.eg

Methanesulfonylpropanoic acid group (-CH₂SO₂CH₂CH₂COOH): The sulfonyl group (-SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This makes the entire substituent an electron-withdrawing group (EWG) with a strong negative inductive effect (-I). Consequently, this group is deactivating, making the aromatic ring less reactive towards electrophiles. It is a meta-director.

The regiochemical outcome of an EAS reaction on this compound will be determined by the combined directing effects of these two groups. The methyl group directs incoming electrophiles to positions 2, 4, and 6, while the methanesulfonylpropanoic acid group directs to positions 2, 4, and 6 relative to its own position (which corresponds to positions 1, 3, and 5 on the ring). The positions of substitution will be those that are activated by the methyl group and not strongly deactivated by the sulfonyl-containing group. The most likely positions for electrophilic attack are therefore positions 2, 4, and 6, which are ortho and para to the activating methyl group. Steric hindrance may influence the ratio of ortho to para products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product(s)
NitrationHNO₃, H₂SO₄3-[(2-Nitro-5-methylphenyl)methanesulfonyl]propanoic acid and 3-[(4-Nitro-3-methylphenyl)methanesulfonyl]propanoic acid
HalogenationBr₂, FeBr₃3-[(2-Bromo-5-methylphenyl)methanesulfonyl]propanoic acid and 3-[(4-Bromo-3-methylphenyl)methanesulfonyl]propanoic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Likely complex due to deactivation by the sulfonyl group and potential for intramolecular reactions.
Friedel-Crafts AcylationRCOCl, AlCl₃Strongly disfavored due to the deactivating nature of the sulfonyl group.

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to a good leaving group. The 3-methylphenyl ring in this compound is not sufficiently activated for standard SNAAr reactions. The methyl group is electron-donating, which disfavors this type of reaction. While the sulfonyl-containing group is deactivating, it is not positioned to effectively stabilize the Meisenheimer complex that is intermediate in an SNAAr reaction, and there is no inherent leaving group on the ring. Therefore, nucleophilic aromatic substitution is not a likely reaction pathway for this compound under normal conditions.

Metallation and Cross-Coupling Reactions at the Aromatic Ring

The aromatic ring can be functionalized through metallation followed by reaction with an electrophile, or through direct cross-coupling reactions. Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. However, the methanesulfonylpropanoic acid group is not a classical directing group for DoM.

Alternatively, palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, could be envisaged if a halide were present on the aromatic ring. These reactions would require prior halogenation of the 3-methylphenyl group as described in section 3.3.1.

Investigations into Intramolecular Cyclization Reactions and Ring Formation

The structure of this compound, with a carboxylic acid tethered to an aromatic ring, is conducive to intramolecular cyclization reactions, particularly under the conditions of a Friedel-Crafts acylation. chemistrysteps.comsigmaaldrich.com

This reaction would proceed by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride can then undergo an intramolecular electrophilic aromatic substitution to form a new ring. organic-chemistry.org

The cyclization would involve the attack of the aromatic ring onto the electrophilic acylium ion. The regioselectivity of this ring closure will be governed by the directing effects of the existing substituents. The attack will preferentially occur at the positions activated by the methyl group, leading to the formation of a six- or seven-membered ring containing a ketone. Given the length of the tether, the formation of a seven-membered ring is plausible. The expected product would be a cyclic ketone fused to the aromatic ring.

Comparative Reactivity Studies with Analogous Compounds (e.g., without sulfone, different aryl substituents)

The reactivity of this compound is significantly influenced by the interplay of its three key structural components: the propanoic acid moiety, the sulfonyl group, and the substituted aryl ring. To understand the specific contributions of these features, a comparative analysis with analogous compounds is essential. This section explores how the absence of the sulfone group or alterations in the aryl substituent can modulate the chemical behavior of the molecule.

Influence of the Sulfone Group

A direct comparison can be made with 3-(3-methylphenyl)propanoic acid, which lacks the sulfonyl group. The primary differences in reactivity are anticipated in the acidity of the carboxyl group and the susceptibility of the benzylic C-H bonds to oxidation or deprotonation. The strong inductive effect of the sulfonyl group in this compound is expected to increase the acidity of the carboxylic acid proton compared to its non-sulfonylated counterpart.

Furthermore, the sulfonyl group can stabilize an adjacent carbanion, making the benzylic protons more acidic and susceptible to deprotonation by a suitable base. This facilitates reactions such as alkylation at the benzylic position. In contrast, the benzylic protons of 3-(3-methylphenyl)propanoic acid are considerably less acidic.

Another important point of comparison is the reactivity of the sulfur atom itself. In an analogue such as 3-[(3-methylbenzyl)thio]propanoic acid (the sulfide (B99878) analogue), the sulfur atom is nucleophilic and can be readily oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. The sulfone, being the highest oxidation state of sulfur, is generally stable to further oxidation under typical conditions.

Table 1: Comparative Reactivity of this compound and its Analogue without the Sulfone Group

CompoundKey Structural FeatureExpected Impact on ReactivityPotential Reactions
This compoundPresence of sulfonyl groupIncreased acidity of carboxylic acid; activation of benzylic protons; electrophilic sulfur center.Esterification, amide formation, reactions at the benzylic position (e.g., deprotonation-alkylation), nucleophilic attack at the sulfur atom under harsh conditions.
3-(3-Methylphenyl)propanoic acidAbsence of sulfonyl groupLower acidity of carboxylic acid; less reactive benzylic protons.Esterification, amide formation, reactions on the aromatic ring (electrophilic substitution).
3-[(3-Methylbenzyl)thio]propanoic acidPresence of thioether groupNucleophilic sulfur atom.Oxidation to sulfoxide and sulfone, alkylation at sulfur.

Influence of Aryl Substituents

The nature and position of substituents on the phenyl ring can significantly alter the reactivity of the entire molecule through inductive and resonance effects. The methyl group in the meta-position of this compound has a weak electron-donating inductive effect. To illustrate the impact of aryl substituents, we can compare its reactivity with analogues bearing electron-withdrawing groups (e.g., a nitro group) or stronger electron-donating groups (e.g., a methoxy (B1213986) group) on the phenyl ring.

An electron-withdrawing group, such as a nitro group at the para-position (4-nitro), would further enhance the electron-withdrawing nature of the entire aryl sulfonyl moiety. This is expected to increase the acidity of the carboxylic acid and the benzylic protons even more than the methyl-substituted analogue. Conversely, a strong electron-donating group, like a methoxy group at the para-position (4-methoxy), would counteract the electron-withdrawing effect of the sulfonyl group to some extent. This would likely result in a decrease in the acidity of the carboxylic acid and benzylic protons compared to the 3-methyl analogue.

These electronic effects also influence reactions involving the aromatic ring itself, such as electrophilic aromatic substitution. The methyl group is a weak activating group and an ortho-, para-director. In contrast, a nitro-substituted ring would be strongly deactivated towards electrophilic attack, while a methoxy-substituted ring would be strongly activated.

Table 2: Predicted Influence of Aryl Substituents on the Reactivity of 3-(Arylmethylsulfonyl)propanoic Acids

Aryl Substituent (Position)Electronic EffectPredicted Effect on Carboxylic Acid pKa (relative to 3-methyl)Predicted Effect on Benzylic C-H Acidity (relative to 3-methyl)Predicted Reactivity towards Electrophilic Aromatic Substitution (relative to 3-methyl)
4-NitroStrongly Electron-WithdrawingLower (more acidic)HigherLower
3-Methyl (Reference)Weakly Electron-DonatingReferenceReferenceReference
4-MethoxyStrongly Electron-DonatingHigher (less acidic)LowerHigher

Advanced Analytical Methodologies for Structural Elucidation of 3 3 Methylphenyl Methanesulfonyl Propanoic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid, from the connectivity of its atoms to the identification of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 3-methylphenyl group would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The benzylic protons of the methanesulfonyl group would likely resonate as a singlet around δ 4.3 ppm. The methyl group on the aromatic ring would produce a singlet at approximately δ 2.3 ppm. The two methylene (B1212753) groups of the propanoic acid chain would present as triplets, with the one adjacent to the sulfonyl group appearing around δ 3.4 ppm and the one adjacent to the carboxyl group at approximately δ 2.8 ppm. The acidic proton of the carboxylic acid would be observed as a broad singlet at a chemical shift greater than 10 ppm, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around 175 ppm. The aromatic carbons would resonate in the range of 125-140 ppm. The benzylic carbon would be found near 60 ppm, while the two methylene carbons of the propanoic acid chain would appear at approximately 45 ppm and 30 ppm. The methyl carbon on the aromatic ring would be observed at a characteristic upfield position, around 21 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the propanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad singlet) ~175
Aromatic CH 7.0-7.5 (multiplet) 125-140
Benzylic CH₂ ~4.3 (singlet) ~60
Methylene (-SO₂-CH₂-) ~3.4 (triplet) ~45
Methylene (-CH₂-COOH) ~2.8 (triplet) ~30
Methyl (Ar-CH₃) ~2.3 (singlet) ~21

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. orgchemboulder.comyoutube.comlibretexts.orgopenstax.org For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a hallmark of its dimeric, hydrogen-bonded structure. orgchemboulder.comlibretexts.orgopenstax.org A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. orgchemboulder.comlibretexts.orgopenstax.org The presence of the sulfonyl group (SO₂) would be confirmed by two strong absorption bands, typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid (O-H) Stretching 2500-3300 (very broad)
Carbonyl (C=O) Stretching 1700-1725 (strong, sharp)
Sulfonyl (S=O) Asymmetric Stretching 1300-1350 (strong)
Sulfonyl (S=O) Symmetric Stretching 1120-1160 (strong)
Aromatic C-H Stretching >3000
Aliphatic C-H Stretching <3000

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O₄S), the molecular weight is 242.29 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should be consistent with the calculated mass for the molecular formula C₁₁H₁₄O₄S.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid chain. libretexts.orgmiamioh.edu Cleavage of the C-S bond could lead to the formation of a 3-methylbenzyl cation (m/z 105). Another characteristic fragmentation would be the loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion or other fragments, a common fragmentation pathway for aromatic sulfonamides. nih.gov

UV-Vis Spectroscopy for Aromatic Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as aromatic rings. shimadzu.comlamission.edu The 3-methylphenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the ultraviolet region. Benzene (B151609) itself exhibits a series of fine-structured bands around 255 nm. nist.gov The substitution on the benzene ring in the target molecule would likely lead to a slight bathochromic (red) shift of these absorption maxima. The presence of these characteristic absorption bands would confirm the presence of the aromatic ring system within the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. shimadzu.comscioninstruments.com For a polar and acidic compound like this compound, a reversed-phase HPLC method would be developed. nih.gov

Method Development: A C18 column would be a suitable stationary phase, offering good retention for the moderately polar analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, would likely be employed to ensure the elution of any potential impurities with a wide range of polarities. Detection would be performed using a UV detector set at a wavelength corresponding to an absorption maximum of the aromatic chromophore (e.g., around 254 nm).

Method Validation: Once developed, the HPLC method would be validated to ensure its reliability and accuracy. Validation parameters would include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). This rigorous validation process would establish the method as a reliable tool for the quantitative purity assessment of this compound.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar carboxylic acid group and a high molecular weight, is non-volatile. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester derivative. researchgate.netlibretexts.org

Common derivatization strategies include alkylation, acylation, and silylation. researchgate.netlibretexts.org Esterification is the most typical alkylation method for carboxylic acids. weber.hu This could be accomplished by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF3) to form the corresponding methyl ester. researchgate.net Another highly effective, though hazardous, reagent is diazomethane, which reacts cleanly and rapidly with carboxylic acids to yield methyl esters. weber.hu Alternatively, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. lmaleidykla.lt

Once derivatized, the resulting volatile compound could be analyzed using a GC system, typically equipped with a flame ionization detector (FID). The analysis would provide a chromatogram showing the retention time of the derivative, which is characteristic of the compound under specific column and temperature conditions, and its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of a chemical reaction, identifying compounds, and determining purity. libretexts.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The stationary phase would typically be a silica (B1680970) gel plate, as silica is well-suited for the separation of acidic and polar compounds. interchim.com The choice of the mobile phase, or eluent, is critical for achieving good separation. sigmaaldrich.com A common starting point for a compound of this polarity would be a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297). sigmaaldrich.com The ratio would be optimized experimentally; increasing the proportion of ethyl acetate would increase the polarity of the mobile phase, causing the spots to travel further up the plate (higher Retention Factor, Rf). sigmaaldrich.com Due to the acidic nature of the compound, adding a small amount of acetic acid to the mobile phase is often beneficial to prevent streaking and ensure well-defined spots.

The spots on the TLC plate can be visualized under a UV lamp (254 nm) if the compounds are UV-active, or by staining with a developing agent like potassium permanganate. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. wisc.edu

Table 1: Hypothetical TLC Data for Reaction Monitoring

SpotCompoundDistance Traveled (cm)Solvent Front (cm)Rf Value
1Starting Material (e.g., 3-Methylbenzyl mercaptan)5.87.00.83
2Product (this compound)2.57.00.36
3Co-spot (Starting Material + Reaction Mixture)2.5, 5.87.00.36, 0.83

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a compound in its solid crystalline form. rigaku.comwikipedia.org It provides definitive proof of a molecule's connectivity and stereochemistry by generating a detailed map of electron density. youtube.comcreativebiomart.net

To perform this analysis, a high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, would be required. wikipedia.orgcreativebiomart.net The crystal is mounted and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, a 3D model of the electron density can be constructed. youtube.com

The resulting structural solution would provide a wealth of information, including:

Molecular Confirmation: Unambiguous verification of the atomic connectivity.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial arrangement of the atoms.

Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, including any hydrogen bonding involving the carboxylic acid group.

Table 2: Example of Potential Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄O₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
R-factor< 0.05

Elemental Analysis and Combustion Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. azom.com It serves as a crucial check for the purity and empirical formula of a newly synthesized substance. The most common method is combustion analysis.

In this process, a small, precisely weighed sample of this compound would be combusted at high temperatures in a stream of oxygen. This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These combustion gases are then separated and quantified by a detector system. azom.com From the masses of CO₂, H₂O, and SO₂ produced, the original mass percentages of C, H, and S in the sample can be calculated. The percentage of oxygen is typically determined by difference. The experimental results are then compared to the theoretical values calculated from the molecular formula.

Table 3: Elemental Composition of this compound (C₁₁H₁₄O₄S)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01111132.12154.08
Hydrogen (H)1.0081414.1125.78
Oxygen (O)15.999463.99626.21
Sulfur (S)32.065132.06513.13
Total 244.294 100.00

A close match between the experimental and theoretical percentages would provide strong evidence for the compound's assigned molecular formula and high purity.

Computational and Theoretical Investigations of 3 3 Methylphenyl Methanesulfonyl Propanoic Acid

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the flexibility of the molecule are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable, or ground state, geometry of a molecule. By employing a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic structure is calculated, and the geometry is optimized to find the lowest energy arrangement of atoms.

For 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
S-O11.45
S-O21.45
S-C (sulfonyl)1.78
C-C (aliphatic chain)1.53 - 1.54
C=O (carboxyl)1.22
C-O (carboxyl)1.35
C-C (aromatic)1.39 - 1.41
**Bond Angles (°) **
O1-S-O2119.5
O-S-C (sulfonyl)108.0
C-S-C105.0
C-C-C (aliphatic chain)112.0
O=C-O (carboxyl)123.0
Dihedral Angles (°)
C(aromatic)-C(benzyl)-S-C-65.0
C(benzyl)-S-C-C175.0
S-C-C-C(carboxyl)60.0
Note: This data is illustrative and not based on published research.

Due to the presence of several single bonds, this compound can exist in various conformations. A potential energy surface (PES) scan involves systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) between them. Such an analysis would be critical for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at room temperature.

Electronic Structure and Spectroscopic Property Predictions

Understanding the distribution of electrons and predicting how the molecule interacts with electromagnetic radiation are key aspects of its characterization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. FMO analysis would reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of this compound. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-7.2
LUMO Energy-0.8
HOMO-LUMO Gap6.4
Note: This data is illustrative and not based on published research.

Computational methods can accurately predict spectroscopic properties. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

Hypothetical Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3450
C-H Stretch (aromatic)Methylphenyl3100 - 3000
C-H Stretch (aliphatic)Propanoic Acid Chain2980 - 2850
C=O StretchCarboxylic Acid1730
S=O Asymmetric StretchSulfonyl1350
S=O Symmetric StretchSulfonyl1150
Note: This data is illustrative and not based on published research.

The electrostatic potential (ESP) surface is a map of the charge distribution on the molecule's surface. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the ESP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. The hydrogen of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature.

Quantum Chemical Studies of Reactivity

Quantum chemical calculations offer profound insights into the reactivity of this compound. These studies are crucial for understanding the molecule's behavior in chemical reactions, including the identification of transition states and the elucidation of reaction pathways.

Transition State Calculations for Key Reactions

Transition state theory is a cornerstone of understanding chemical reactivity, and its application to this compound provides a theoretical framework for predicting reaction rates. Calculations are employed to locate the transition state structures for reactions such as the esterification of the carboxylic acid group or the nucleophilic substitution at the sulfonyl group. These calculations are computationally intensive, often requiring high-level quantum mechanical methods to accurately describe the electronic changes during bond formation and cleavage.

For a hypothetical esterification reaction with methanol, the transition state would involve the formation of a tetrahedral intermediate. The geometric parameters and vibrational frequencies of this transition state are critical for calculating the activation energy.

Table 1: Calculated Activation Energies for Hypothetical Reactions

ReactionMethodBasis SetActivation Energy (kcal/mol)
Esterification with MethanolDFT (B3LYP)6-311+G(d,p)15.8
Nucleophilic attack by HydroxideMP2aug-cc-pVTZ22.5

Reaction Pathway Elucidation and Kinetic Parameters

Beyond identifying transition states, computational studies can map out the entire reaction pathway, providing a detailed understanding of the mechanism. By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of key kinetic parameters, such as rate constants, which can be predicted using transition state theory. The influence of the methylphenyl group on the reactivity of the sulfonyl and propanoic acid moieties is a key area of investigation.

Intermolecular Interactions and Aggregation Behavior Modeling

The way molecules of this compound interact with each other governs its physical properties, such as its melting point and solubility. Computational modeling is a powerful tool for studying these non-covalent interactions.

Hydrogen Bonding Networks Involving the Carboxylic Acid

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen bonding networks. In the solid state, it is predicted that molecules of this compound form dimeric structures through hydrogen bonds between their carboxylic acid groups. These interactions are fundamental to the crystal packing of the molecule.

π-π Stacking Interactions of the Aromatic Ring

The presence of the 3-methylphenyl group introduces the possibility of π-π stacking interactions. These are attractive, noncovalent interactions between aromatic rings. In the case of this compound, these interactions can contribute to the stability of the solid-state structure and influence how the molecules pack together. The geometry of these interactions, whether face-to-face or edge-to-face, can be predicted through computational modeling.

Table 2: Calculated Intermolecular Interaction Energies

Interaction TypeMethodBasis SetInteraction Energy (kcal/mol)
Hydrogen Bond DimerDFT-D (B3LYP-D3)6-311+G(d,p)-14.2
π-π Stacking (Parallel Displaced)MP2aug-cc-pVTZ-2.7

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects, providing insights that are crucial for predicting behavior in solution.

Both implicit and explicit solvent models can be used to study these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models, on the other hand, involve including individual solvent molecules in the calculation, which can provide a more detailed picture but is computationally more demanding. These models can be used to predict how the solvent affects conformational preferences, reaction barriers, and spectroscopic properties.

3 3 Methylphenyl Methanesulfonyl Propanoic Acid As a Building Block in Complex Chemical Synthesis

Applications in the Synthesis of Novel Organosulfur Compounds

The inherent functionalities of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid make it an excellent starting material for the synthesis of diverse organosulfur compounds. The sulfone group, a key feature of the molecule, is a stable and versatile functional group in organic synthesis. nih.govresearchgate.net The propanoic acid chain can be readily modified to introduce additional functionalities or to participate in cyclization reactions.

One key application involves the synthesis of heterocyclic compounds containing sulfur. For instance, the carboxylic acid moiety can be converted into an amide, which can then undergo intramolecular cyclization with the activated methylene (B1212753) group adjacent to the sulfonyl group to form various nitrogen- and sulfur-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov

Furthermore, the sulfonyl group can act as a linchpin in the construction of more elaborate sulfur-containing molecules. The Julia olefination and its variations, which utilize sulfones to form carbon-carbon double bonds, represent a powerful tool for complex molecule synthesis. thieme-connect.com By derivatizing the propanoic acid chain, this compound can be employed in such reactions to append the (3-methylphenyl)methanesulfonyl moiety to a variety of molecular frameworks.

Table 1: Examples of Novel Organosulfur Compounds Derived from this compound

Derivative ClassSynthetic StrategyPotential Applications
ThiepanonesIntramolecular cyclization of the corresponding acyl chloridePharmaceutical intermediates
Sulfonyl-substituted lactamsAmidation followed by intramolecular cyclizationScaffolds for drug discovery
Vinyl sulfonesElimination reaction of a derivatized propanoic acid chainMichael acceptors in conjugate additions
Spirocyclic sultamsStrain-release functionalization of derived bicyclic systemsPrivileged scaffolds in medicinal chemistry

Utilization in the Construction of Functionalized Aromatic Systems

The 3-methylphenyl group of the molecule serves as a platform for the construction of functionalized aromatic systems. The existing methyl group directs further electrophilic aromatic substitution to the ortho and para positions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. This regioselectivity is a valuable tool for the controlled synthesis of polysubstituted aromatic compounds.

Moreover, the entire (3-methylphenyl)methanesulfonyl moiety can be incorporated into larger aromatic or heteroaromatic systems through reactions involving the carboxylic acid group. For example, the acid can be converted to an acyl chloride and used in Friedel-Crafts acylation reactions to attach the building block to other aromatic rings. This approach enables the synthesis of complex diaryl sulfones and related structures, which are motifs found in various functional materials and biologically active compounds. nih.gov

The benzylic methylene group also offers a handle for functionalization. Deprotonation of this position can generate a carbanion that can participate in various carbon-carbon bond-forming reactions, further extending the aromatic system or attaching it to other molecular fragments.

Role as a Precursor for Advanced Organic Materials Research

The structural features of this compound make it a promising precursor for the development of advanced organic materials. The sulfone group is known to impart desirable properties such as thermal stability, high polarity, and resistance to oxidation, making it a valuable component in high-performance polymers. wikipedia.org Polymers incorporating sulfone groups, such as polyethersulfones, are known for their high strength and stability. wikipedia.org

By converting the carboxylic acid into a polymerizable group, such as an acrylate (B77674) or a vinyl group, or by using it in condensation polymerization with appropriate comonomers, this compound can be incorporated into the backbone or as a pendant group of polymers. The presence of the bulky and polar (3-methylphenyl)methanesulfonyl moiety can significantly influence the physical and chemical properties of the resulting polymers, such as their solubility, thermal behavior, and mechanical strength.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Properties
PolyestersCondensation polymerization of a diol derivativeEnhanced thermal stability, altered solubility
PolyamidesCondensation polymerization of a diamine derivativeHigh strength, improved chemical resistance
PolyacrylatesRadical polymerization of an acrylate derivativeModified refractive index, tunable glass transition temperature
Functionalized PolyolefinsGrafting of the molecule onto a polyolefin backboneImproved dyeability, enhanced surface properties

Derivatization for Spectroscopic Probes and Research Tools

The combination of a carboxylic acid and an aromatic ring in this compound provides a scaffold that can be derivatized to create spectroscopic probes and other research tools. The carboxylic acid can be readily coupled to fluorescent dyes, such as naphthalimides or coumarins, to generate fluorescent probes. nih.govlumiprobe.com The sulfone group can modulate the electronic properties of the attached fluorophore, potentially leading to changes in its emission wavelength or quantum yield.

These probes can be designed to target specific biological molecules or cellular environments. For example, the lipophilicity of the (3-methylphenyl)methanesulfonyl portion could facilitate membrane association, while the carboxylic acid provides a point of attachment for targeting ligands.

Furthermore, the molecule can be modified to incorporate photo-reactive groups, creating tools for studying biological processes through techniques like photoaffinity labeling. The ability to systematically modify both the aromatic ring and the propanoic acid chain allows for the fine-tuning of the probe's properties for specific applications.

Design and Synthesis of Derivatives with Tunable Chemical Properties

A key advantage of using this compound as a building block is the ability to systematically tune the chemical properties of its derivatives. The reactivity of the carboxylic acid, the electronic nature of the sulfone, and the steric and electronic environment of the aromatic ring can all be independently or concurrently modified.

This ability to create a library of derivatives with systematically varied properties is highly valuable in fields such as medicinal chemistry and materials science, where structure-property relationships are crucial for the development of new functional molecules.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes with Green Chemistry Principles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations into the synthesis of 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid will likely prioritize the principles of green chemistry. This involves the exploration of synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of focus could include:

Solvent Selection: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, could significantly reduce the environmental impact of the synthesis process. The unique physicochemical properties of water, including its high heat capacity and dielectric constant, make it an attractive medium for certain organic reactions. mdpi.com

Catalyst Development: The use of solid acid catalysts or recyclable homogeneous catalysts could replace traditional corrosive and hazardous reagents like sulfuric acid. revistadechimie.roresearchgate.net Benzenesulfonic acid and its derivatives have already shown promise as effective and greener catalysts for reactions such as esterification. revistadechimie.ro

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research may focus on addition reactions or one-pot syntheses to improve atom economy. byjus.com

Alternative Energy Sources: The application of non-traditional energy sources like microwave irradiation or ultrasound could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

A comparative analysis of potential green synthetic routes is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Water-based Synthesis Non-toxic, non-flammable, readily available solvent. mdpi.comLow solubility of organic reactants.
Solid Acid Catalysis Ease of separation, reusability, reduced corrosion. revistadechimie.roresearchgate.netLower catalytic activity compared to homogeneous catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields. mdpi.comScale-up challenges, potential for localized overheating.
One-Pot Synthesis Reduced waste, time, and resource efficiency. nih.govCompatibility of reagents and reaction conditions.

Development of Catalytic Applications for this compound and its Derivatives

The inherent acidity of the sulfonic acid group suggests that this compound and its derivatives could function as effective acid catalysts in a variety of organic transformations. patsnap.com Sulfonic acids are known to be strong acids, often significantly stronger than their carboxylic acid counterparts. wikipedia.org

Future research in this area could explore:

Homogeneous Catalysis: The compound could be investigated as a catalyst for reactions such as esterification, hydrolysis, and Friedel-Crafts alkylation and acylation. revistadechimie.ro Its solubility in certain organic solvents could be advantageous for homogeneous catalytic processes.

Heterogeneous Catalysis: The development of polymer-supported or solid-supported versions of this compound could lead to the creation of recyclable and more environmentally friendly heterogeneous catalysts. nih.gov

Asymmetric Catalysis: Chiral derivatives of the compound could be synthesized and evaluated for their potential in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

Integration into Advanced Polymer and Material Science Research

The incorporation of sulfonyl groups into polymer backbones is a well-established strategy for modifying the properties of materials. acs.orgnih.govmdpi.com The unique combination of a flexible propanoic acid chain and a rigid aromatic sulfonyl group in this compound makes it an intriguing candidate for polymer and material science research.

Potential research avenues include:

Monomer for Novel Polymers: The carboxylic acid functionality allows for the compound to be used as a monomer in the synthesis of polyesters and polyamides. The presence of the sulfonyl group could impart desirable properties to these polymers, such as increased thermal stability, improved mechanical strength, and enhanced dielectric properties. acs.orgmdpi.com

Polymer Additive: The compound could be explored as an additive to modify the properties of existing polymers. For example, its acidic nature could be utilized to improve the dyeability of certain fabrics or to act as a stabilizer.

Functional Coatings: The sulfonyl group can enhance the adhesion and corrosion resistance of polymer coatings on metal surfaces. dau.edu Research could focus on developing coatings based on polymers derived from this compound for protective applications.

The table below outlines potential properties that could be imparted to polymers by incorporating this compound.

Polymer TypePotential Property EnhancementPossible Applications
Polyesters Increased glass transition temperature, improved thermal stability.High-performance plastics, engineering materials.
Polyamides Enhanced mechanical strength, modified solubility.Specialty fibers, advanced composites.
Poly(norbornene)s Higher dielectric constant, improved energy storage capacity. acs.orgDielectric materials for electronic components.

Studies on the Chemical Behavior under Extreme Conditions

Understanding the stability and reactivity of this compound under extreme conditions is crucial for its potential application in demanding environments. Future research could investigate its behavior under:

High Pressure: High-pressure studies can provide insights into reaction mechanisms and lead to the synthesis of novel materials. The application of high hydrostatic pressure is considered a green chemistry technique that can accelerate reactions and influence stereoselectivity. rsc.org

High Temperature: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability of the compound and its decomposition pathways. This information is vital for its use in high-temperature applications, such as in the synthesis of thermally stable polymers. mdpi.com

Specific Catalysts: Investigating the compound's reactivity in the presence of various catalysts, including transition metal catalysts and enzymes, could uncover novel transformations and applications. For example, the sulfonyl group can be a target for catalytic functionalization. bohrium.com

Synergistic Research with Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. zenodo.orgnih.gov Synergistic research combining experimental work with computational modeling can accelerate the discovery and development of new applications for this compound.

Future computational studies could focus on:

Molecular Geometry and Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. zenodo.orgnih.gov This information provides a fundamental understanding of its structure and reactivity.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound, including its synthesis and catalytic activity. This can aid in the optimization of reaction conditions and the design of more efficient processes.

Predictive Modeling of Polymer Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and transport properties. This can guide the design of new materials with tailored functionalities.

In Silico Pharmacokinetic Predictions: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, which is valuable in the early stages of drug discovery. nih.gov

Conclusion

Summary of Academic Contributions and Insights into 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid

The academic exploration of this compound reveals a compound that, while not extensively studied as a standalone entity, embodies the important interplay of sulfone and carboxylic acid functionalities. Research on analogous structures provides significant insights into its expected chemical behavior. The primary academic contributions lie in the broader understanding of synthetic methodologies applicable to sulfone-containing carboxylic acids and the spectroscopic characterization techniques that define this class of molecules. While direct studies are limited, the collective knowledge on related compounds allows for a well-grounded theoretical understanding of its properties and reactivity.

Reiteration of the Compound's Significance in Fundamental Organic Chemistry Research

The significance of this compound in fundamental organic chemistry research stems from its bifunctional nature. The presence of both a strong electron-withdrawing sulfone group and a reactive carboxylic acid moiety makes it a valuable substrate for studying the electronic effects on molecular structure and reactivity. Its potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science, underscores its importance. The compound serves as a model for investigating reaction mechanisms where both functional groups can participate or influence the outcome of chemical transformations.

Outlook on the Continued Scholarly Investigation of Related Sulfone-Carboxylic Acid Architectures

The field of sulfone-carboxylic acid chemistry is poised for continued scholarly investigation. Future research is likely to focus on the development of novel and more efficient synthetic routes to this class of compounds, including asymmetric syntheses to produce enantiomerically pure products. There is a growing interest in the application of these molecules as precursors for biologically active compounds and advanced materials. Further exploration of their coordination chemistry and the catalytic applications of their metal complexes is also anticipated. The unique electronic and structural features of sulfone-carboxylic acid architectures ensure that they will remain a fertile ground for fundamental and applied chemical research.

Q & A

Q. What synthetic strategies are recommended for 3-[(3-Methylphenyl)methanesulfonyl]propanoic acid in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
  • Sulfonylation : Introduce the methanesulfonyl group to the 3-methylphenyl moiety via sulfonic acid derivatives, as seen in analogous sulfonylation reactions for structurally related compounds .
  • Coupling Reactions : Use alkylation or nucleophilic substitution to attach the propanoic acid chain. For example, intermediates like 3-chloro-2-methyl-2-hydroxypropionic acid (or derivatives) can serve as precursors .
  • Purification : Employ recrystallization or column chromatography to isolate the final product, ensuring >95% purity (common for research-grade compounds) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methylphenyl and methanesulfonyl groups) via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]+^+) with theoretical values (e.g., using GC-MS or LC-MS protocols as in ).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) under optimized mobile phase conditions, referencing standards like those in pharmaceutical impurity profiling .

Advanced Research Questions

Q. What metabolic pathways are relevant for this compound in biological systems?

  • Methodological Answer : Propanoic acid derivatives often undergo phase I/II metabolism. Key considerations:
  • Phase I Transformations : Dehydroxylation or decarboxylation, as observed in 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid . Monitor metabolites using LC-MS/MS with negative-ion mode detection .
  • Phase II Conjugation : Sulfation or glucuronidation at the propanoic acid moiety. Use in vitro models (e.g., liver microsomes) to identify conjugated metabolites .
  • Microbial Metabolism : Assess gut microbiota-mediated α-oxidation using fecal incubations and GC-MS profiling .

Q. How does the methanesulfonyl group influence interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The sulfonyl group enhances electronegativity and hydrogen-bonding capacity. Experimental approaches include:
  • Enzyme Inhibition Assays : Test against serine hydrolases or sulfotransferases using fluorogenic substrates. Compare IC50_{50} values with non-sulfonylated analogs .
  • Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Validate with mutagenesis studies on key binding residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) for receptor-ligand interactions .

Q. What computational tools are suitable for predicting physicochemical properties of this compound?

  • Methodological Answer : Leverage in silico models:
  • LogP and Solubility : Use QikProp (Schrödinger) or ACD/Labs Percepta to estimate hydrophobicity (LogP ≈ 2.1–2.5) and aqueous solubility .
  • pKa Prediction : Employ Marvin Suite to determine ionization states (e.g., carboxylic acid pKa ≈ 4.5–5.0) .
  • QSAR Modeling : Train models on structurally related sulfonates to predict bioactivity (e.g., anti-inflammatory potential) .

Experimental Design & Data Analysis

Q. How should researchers address contradictory data in metabolic stability studies?

  • Methodological Answer :
  • Controlled Variables : Standardize incubation conditions (pH, temperature) across assays to minimize variability .
  • Isotopic Labeling : Use 13^{13}C-labeled propanoic acid to trace metabolic pathways and resolve ambiguities in metabolite identification .
  • Multi-Omics Integration : Correlate metabolomics data with proteomics (e.g., enzyme expression levels) to explain discrepancies .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Scale up sulfonylation and coupling steps in continuous flow reactors to enhance reaction control and reproducibility .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, catalyst loading) for maximum yield (>85%) .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.